molecular formula C7H7F3O4 B11893378 Methyl 4,4,4-trifluoro-2-(methoxymethylene)-3-oxobutanoate

Methyl 4,4,4-trifluoro-2-(methoxymethylene)-3-oxobutanoate

Cat. No.: B11893378
M. Wt: 212.12 g/mol
InChI Key: XAJDZVORTHXXCC-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4,4,4-trifluoro-2-(methoxymethylene)-3-oxobutanoate is an organic compound with the molecular formula C7H7F3O4. This compound is characterized by the presence of trifluoromethyl and methoxymethylene groups, which contribute to its unique chemical properties. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,4,4-trifluoro-2-(methoxymethylene)-3-oxobutanoate typically involves the reaction of methyl acetoacetate with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Methyl acetoacetate+Trifluoroacetic anhydrideMethyl 4,4,4-trifluoro-2-(methoxymethylene)-3-oxobutanoate\text{Methyl acetoacetate} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} Methyl acetoacetate+Trifluoroacetic anhydride→Methyl 4,4,4-trifluoro-2-(methoxymethylene)-3-oxobutanoate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4,4-trifluoro-2-(methoxymethylene)-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4,4,4-trifluoro-2-(methoxymethylene)-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Materials Science: The compound is utilized in the development of advanced materials with unique properties.

    Biology and Medicine: Research into its potential biological activities and medicinal applications is ongoing.

    Industry: The compound is used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Methyl 4,4,4-trifluoro-2-(methoxymethylene)-3-oxobutanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The methoxymethylene group also contributes to its chemical behavior, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate
  • Methyl 4,4,4-trifluoro-2-(formylamino)-3-hydroxy-3-(4-methoxyphenyl)butanoate
  • 4,4,4-Trifluoro-2-methyl-1-butanol

Uniqueness

Methyl 4,4,4-trifluoro-2-(methoxymethylene)-3-oxobutanoate is unique due to the presence of both trifluoromethyl and methoxymethylene groups. These functional groups impart distinct chemical properties, making the compound valuable in various research and industrial applications.

Properties

Molecular Formula

C7H7F3O4

Molecular Weight

212.12 g/mol

IUPAC Name

methyl (2Z)-4,4,4-trifluoro-2-(methoxymethylidene)-3-oxobutanoate

InChI

InChI=1S/C7H7F3O4/c1-13-3-4(6(12)14-2)5(11)7(8,9)10/h3H,1-2H3/b4-3-

InChI Key

XAJDZVORTHXXCC-ARJAWSKDSA-N

Isomeric SMILES

CO/C=C(/C(=O)C(F)(F)F)\C(=O)OC

Canonical SMILES

COC=C(C(=O)C(F)(F)F)C(=O)OC

Origin of Product

United States

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